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molecular formula C12H19NO3 B8427627 Tert-butyl 4-cyano-2,4-dimethyl-3-oxopentanoate

Tert-butyl 4-cyano-2,4-dimethyl-3-oxopentanoate

Cat. No. B8427627
M. Wt: 225.28 g/mol
InChI Key: KLIXCNRWGAXNGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06730803B2

Procedure details

tert-Butyl 4-cyano-2,4-dimethyl-3-oxopentanoate (400 mg, 1.775 mmol) obtained in Example 12 was diluted with methanol (5 mL) and cooled to 0° C. Sodium borohydride (20 mg, 0.53 mmol) was added. The mixture was stirred at 0° C. for 10 min and 10% aqueous hydrochloric acid solution (0.5 mL) was added. The mixture was further stirred for 10 min. Aqueous saturated sodium hydrogencarbonate solution (2 mL) was added and the mixture was further stirred for 10 min.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]([CH3:16])([CH3:15])[C:4](=[O:14])[CH:5]([CH3:13])[C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])#[N:2].[BH4-].[Na+].Cl.C(=O)([O-])O.[Na+]>CO>[C:1]([C:3]([CH3:15])([CH3:16])[CH:4]([OH:14])[CH:5]([CH3:13])[C:6]([O:8][C:9]([CH3:11])([CH3:10])[CH3:12])=[O:7])#[N:2] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
C(#N)C(C(C(C(=O)OC(C)(C)C)C)=O)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
20 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was further stirred for 10 min
Duration
10 min
STIRRING
Type
STIRRING
Details
the mixture was further stirred for 10 min.
Duration
10 min

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(#N)C(C(C(C(=O)OC(C)(C)C)C)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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